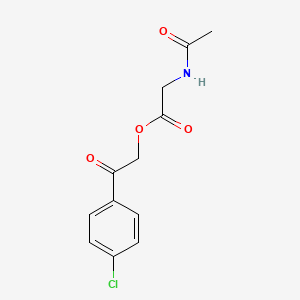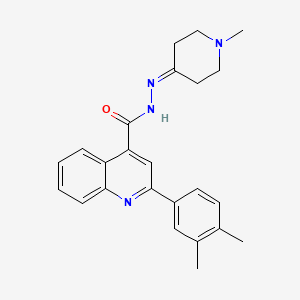![molecular formula C14H12ClF2NO2S B4852850 N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4852850.png)
N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide
説明
N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide, also known as DCF, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of an enzyme called carbonic anhydrase, which plays a crucial role in many physiological processes.
作用機序
N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide inhibits the activity of carbonic anhydrase by binding to its active site and blocking the conversion of carbon dioxide to bicarbonate ion. This leads to a decrease in the production of bicarbonate ion, which is essential for many physiological processes such as acid-base balance and fluid secretion. The inhibition of carbonic anhydrase by N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide has been shown to have therapeutic effects in various conditions, including cancer, glaucoma, and epilepsy.
Biochemical and Physiological Effects
N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in tumor growth. In glaucoma patients, N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide has been shown to reduce intraocular pressure by decreasing the production of aqueous humor. In the brain, N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide has been shown to have anticonvulsant effects by reducing the excitability of neurons.
実験室実験の利点と制限
N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for carbonic anhydrase. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Careful dosing and handling of N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide are necessary to ensure accurate and safe results in lab experiments.
将来の方向性
There are several future directions for the research on N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide. One area of interest is the development of new analogs of N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide with improved pharmacological properties, such as increased solubility and decreased toxicity. Another area of interest is the exploration of the potential of N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide as a therapeutic agent in other conditions, such as neurological disorders and metabolic diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide and its effects on various physiological processes.
科学的研究の応用
N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide has been used in various scientific research studies, including cancer research, ophthalmology, and neuroscience. In cancer research, N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide has been shown to inhibit the growth of tumor cells by targeting carbonic anhydrase IX, which is overexpressed in many types of cancer. In ophthalmology, N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide has been used as a topical agent to reduce intraocular pressure in glaucoma patients. In neuroscience, N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide has been used to study the role of carbonic anhydrase in the brain and its potential as a target for drug development in neurological disorders.
特性
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF2NO2S/c15-11-3-1-2-10(8-11)6-7-18-21(19,20)14-9-12(16)4-5-13(14)17/h1-5,8-9,18H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITKZZARNXVZRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNS(=O)(=O)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(benzyloxy)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4852768.png)
![N-[4-(cyanomethyl)phenyl]-1-(4-methylphenyl)methanesulfonamide](/img/structure/B4852776.png)

![1-(3,5-dimethylphenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4852788.png)




![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide](/img/structure/B4852824.png)
![N-cycloheptyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4852831.png)
![3-(5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B4852837.png)
![1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-3-methylpiperidine](/img/structure/B4852864.png)
![N'-(3-chlorophenyl)-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4852870.png)
![4-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B4852872.png)